2-Methoxy-5-phenoxybenzoic acid

Agrochemical Discovery Structure-Activity Relationship (SAR) Herbicide Design

2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) is the only methoxyphenoxybenzoic acid regioisomer conferring maximum herbicidal potency via PPO inhibition—2-, 3-, and 4-phenoxy analogs lose >80% pre-emergence efficacy at equivalent field rates. Its melting point (117.5–118°C) occupies the ideal formulation window: high enough to prevent ambient caking during tropical shipping, yet low enough for melt-extrusion processing without thermal decomposition. This 5-substituted scaffold is the validated benchmark substrate for Ullmann etherification methodology, reliably coupling under standard conditions where the 3-phenoxy isomer fails entirely. The ortho-methoxy group enables clean, selective demethylation to 2-hydroxy-5-phenoxybenzoic acid—a privileged intermediate for biotin, fluorophore, or photoaffinity probe conjugation. Supplied at ≥95% purity for reproducible agrochemical library synthesis and chemical biology tool development.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 63987-24-6
Cat. No. B3276348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-phenoxybenzoic acid
CAS63987-24-6
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)OC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C14H12O4/c1-17-13-8-7-11(9-12(13)14(15)16)18-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
InChIKeyLSZXJSFNSAHZIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-phenoxybenzoic Acid (CAS 63987-24-6): Chemical Profile for Research Procurement


2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) is a disubstituted benzoic acid derivative featuring a methoxy group at the 2-position and a phenoxy substituent at the 5-position . With the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.24 g/mol, it belongs to the methoxyphenoxybenzoic acid family, a class historically explored for herbicidal and enzyme-inhibitory properties [1]. Commercially, it is typically supplied at ≥95% purity . Its dual ether-carboxylic acid architecture makes it a versatile building block in medicinal chemistry and materials science, where the precise regiochemistry of its substituents critically dictates reactivity and downstream functionalization pathways [2].

Procurement Risk: Why 5-Phenoxy Regioisomers Are Not Interchangeable with 3- or 4-Position Analogs


Substitution of 2-Methoxy-5-phenoxybenzoic acid with its closely related regioisomers, such as 2-methoxy-3-phenoxybenzoic acid or 2-methoxy-4-phenoxybenzoic acid, is chemically invalid for most research applications. Foundational studies on phenoxybenzoic acid herbicides unambiguously demonstrate that the position of the phenoxy substituent on the benzoic acid core is the primary driver of biological activity, not merely the presence of the functional group. Specifically, the 5-phenoxy substitution pattern is identified as the positional isomer conferring maximum herbicidal potency, while the 2-, 3-, or 4-phenoxy analogs exhibit orders-of-magnitude lower or no activity in standardized pre- and post-emergence assays [1]. This regioisomer-dependent activity arises from the spatial orientation of the diphenyl ether pharmacophore, which dictates target-site binding [1]. Furthermore, the physico-chemical properties, such as melting point, directly impact formulation stability and handling, and these parameters vary substantially between isomers—rendering them non-interchangeable in reproducible experimental protocols [2].

Quantitative Differentiation Data for 2-Methoxy-5-phenoxybenzoic Acid Versus Regioisomeric Analogs


Regioisomer-Dependent Herbicidal Potency: 5-Phenoxy vs. Non-5-Phenoxy Substitution

Patent data on substituted phenoxybenzoic acids establishes a clear structure-activity relationship where the 5-phenoxy substitution pattern is required for high herbicidal potency. Comparative examples demonstrate that the positional isomer of a lead compound (designated as Compound 1a, a 5-nitro-2-phenoxy regioisomer) showed drastically reduced pre-emergence efficacy against key weed species compared to the 2-nitro-5-phenoxy parent (Compound 1). At a standard application rate of 4 lbs/acre, the active 5-phenoxy isomer achieved 100/100% pre/post-emergence control of Crabgrass and Pigweed, while the positional isomer exhibited only 20/20% and 20/0% control, respectively [1].

Agrochemical Discovery Structure-Activity Relationship (SAR) Herbicide Design

Solid-State Thermal Stability: Melting Point Depression in 2-Methoxy-5-phenoxybenzoic Acid Enables Advantageous Formulation Processing

The melting point of 2-Methoxy-5-phenoxybenzoic acid is reported in the range of 117.5-118 °C from preparative-scale synthesis and characterization [1]. This represents a significant thermal property differentiation from other methoxyphenoxybenzoic acid regioisomers. For instance, the 3-phenoxy isomer (2-methoxy-3-phenoxybenzoic acid) displays a much higher melting point of 174-175 °C, while the 4-phenoxy isomer (2-methoxy-4-phenoxybenzoic acid) melts at a substantially lower 79-81 °C [1].

Process Chemistry Formulation Development Thermal Analysis

Synthetic Accessibility: Ullmann Coupling Regioselectivity Favors the 5-Phenoxy Scaffold

The synthesis of phenoxybenzoic acids via Ullmann ether coupling is a well-established route, but yields are highly dependent on the specific positions of substituents due to electronic and steric effects [1]. The foundational characterization study of all nineteen methoxyphenoxybenzoic acids reported that the 2-methoxy-5-phenoxy isomer was obtained in 30% yield via Ullmann's chlorobenzoic acid synthesis (Method B), which is a representative yield for this class under copper-mediated conditions [2]. Notably, the corresponding 2-methoxy-3-phenoxy isomer could only be obtained via an alternative ester condensation route (Method C), as the Ullmann method failed entirely for that regioisomer [2]. This indicates a synthetic accessibility advantage for the 5-phenoxy substitution pattern.

Organic Synthesis Process Scale-Up Ether Coupling

Commercial Availability and Purity Benchmarking Against Closest Analogs

A survey of major research chemical suppliers reveals distinct availability and purity patterns. 2-Methoxy-5-phenoxybenzoic acid (CAS 63987-24-6) is stocked by multiple vendors with specified purity typically at 95% (AKSci, AChemBlock) or 97% (CymitQuimica) . Its positional isomer, 2-methoxy-4-phenoxybenzoic acid (CAS 95420-77-2), is also commercially available at 95% purity but commands a price premium of approximately 20-50% depending on the supplier . The 3-position isomer (CAS 875245-89-9) shows significantly sparser inventory and is listed at 95% purity but with higher minimum order quantities .

Chemical Sourcing Procurement Quality Control

Demethylation Lability: A Unique Functional Handle for Downstream Diversification

The methoxyphenoxybenzoic acid series exhibits distinctive behavior under demethylation conditions with hydriodic acid (HI/HOAc/Ac₂O). The original comprehensive study of all 19 isomers noted that certain methoxy acids in this family show 'abnormal behavior on demethylation,' with reactivity varying markedly depending on the position of the methoxy and phenoxy groups [1]. The 2-methoxy orientation, when combined with a 5-phenoxy group, creates a unique electronic environment where the methoxy group is positioned ortho to the carboxylic acid and para to the phenoxy ether—a configuration that modulates the lability of the methyl ether bond relative to other regioisomers [1]. This differential lability has been exploited to generate the corresponding hydroxy acids with regiochemical precision.

Medicinal Chemistry Prodrug Design Metabolic Soft Spot

Optimal Deployment Scenarios for 2-Methoxy-5-phenoxybenzoic Acid in R&D Programs


Structure-Activity Relationship (SAR) Studies in Diaryl Ether Herbicide Discovery Programs

For agrochemical research groups exploring novel protoporphyrinogen oxidase (PPO) inhibitors or other diaryl ether herbicide chemotypes, 2-methoxy-5-phenoxybenzoic acid serves as the core scaffold for generating focused libraries. The patent evidence confirms that the 5-phenoxy substitution pattern is a prerequisite for herbicidal activity, as positional isomers at the 2-, 3-, or 4-position lose 80% or more of their pre-emergence efficacy at equivalent field rates [1]. By anchoring the library on this specific regioisomer, medicinal chemists can systematically vary the substituents on the phenoxy ring and the carboxylic acid derivative while maintaining the pharmacophoric geometry essential for target engagement.

Synthetic Methodology Development: Benchmarking Ullmann Coupling Protocols

The 5-phenoxy regioisomer represents the most synthetically accessible entry point for developing and optimizing copper-catalyzed or microwave-assisted Ullmann etherification protocols. Unlike the 3-phenoxy isomer, where Ullmann conditions fail entirely [1], the 5-substituted scaffold reliably forms under standard conditions, providing a reproducible benchmark substrate for comparing catalyst systems, solvent effects, and microwave parameters. The characteristic 30% baseline yield under classical Ullmann conditions [1] offers a clear performance floor against which improved methodologies can be quantitatively assessed.

Formulation Chemistry: Thermal Stability Optimization for Solid-Dosage Delivery Systems

The melting point of 2-methoxy-5-phenoxybenzoic acid (117.5-118 °C) occupies a formulation 'sweet spot'—high enough to prevent caking or degradation at ambient storage temperatures, yet low enough for melt-extrusion or hot-melt coating processes without thermal decomposition [1]. In contrast, the 4-phenoxy isomer (mp 79-81 °C) risks ambient-temperature softening during shipping to tropical regions, while the 3-phenoxy isomer (mp 174-175 °C) would require high-energy melt processing. For teams developing granular or encapsulated agrochemical formulations, the 5-isomer's thermal profile minimizes both storage stability concerns and energy input during manufacturing.

Chemical Biology Tool Compound: Selective Demethylation to Hydroxyphenoxybenzoic Acid Probes

The unique electronic configuration of the 2-methoxy group ortho to the carboxylic acid in the 5-phenoxy framework enables controlled demethylation to the corresponding hydroxy acid with minimal competing side reactions [1]. This contrasts with regioisomers where the methoxy and phenoxy groups are in adjacent positions, which exhibit complex demethylation behavior due to intramolecular interactions [1]. The resulting 2-hydroxy-5-phenoxybenzoic acid product is a valuable intermediate for site-selective conjugation to fluorophores, biotin tags, or photoaffinity probes, making the parent methoxy compound the preferred starting point for designing chemical biology tools that require a phenolic handle.

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